2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-9H,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJAJEUCKCCBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring system.
Introduction of Thioether Group: The thiolation reaction is carried out using thiolating agents such as thiourea or thiols in the presence of a suitable catalyst.
Acetamide Formation: The final step involves the acylation of the intermediate with furan-2-ylmethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinoline ring or the acetamide group, potentially leading to the formation of amines or reduced heterocycles.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazoloquinoline ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or reduced heterocycles.
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and leading to cell death . This intercalation is facilitated by the planar structure of the triazoloquinoline ring system, which allows it to insert between the base pairs of the DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Acetamide Derivatives with Furan Substituents
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21): Structural Differences: These lack the fused quinoline system but retain the 1,2,4-triazole-thioacetamide backbone. The 4-amino group on the triazole and furan substitution at position 5 are critical for anti-exudative activity . Activity: In rodent models, these derivatives showed 50–65% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Triazoloquinoline-Based Analogues
- 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(3-(trifluoromethyl)phenyl)acetamide: Structural Differences: A methyl group at position 5 of the triazoloquinoline and a trifluoromethylphenyl acetamide substituent differentiate it from the target compound. Physicochemical Properties: The trifluoromethyl group increases electron-withdrawing effects and metabolic stability but may reduce solubility (logP ~3.8) compared to the furan-2-ylmethyl analogue (estimated logP ~2.5) .
Heterocyclic Acetamides with Alternative Cores
- 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f): Structural Differences: Replaces triazoloquinoline with a nitroquinoxaline-triazole hybrid. Synthesis: Synthesized via Cu(I)-catalyzed click chemistry (yield: 72–85%), contrasting with the target compound’s KOH-mediated alkylation (yield: 70–90%) .
Pharmacological and Physicochemical Data
Key Research Findings
- Anti-Exudative Activity: Furan-containing triazole-acetamides (e.g., 3.1–3.21) demonstrate potency comparable to NSAIDs, likely due to COX-2 inhibition modulated by the furan’s electron-donating effects . The target compound’s triazoloquinoline core may enhance binding affinity to inflammatory targets like leukotriene receptors.
- Synthetic Accessibility : The target compound’s synthesis via alkylation () is simpler than Cu(I)-mediated click chemistry () but requires strict control of reaction conditions to avoid thioether oxidation.
- Solubility Challenges : Bulky substituents (e.g., trifluoromethylphenyl in ) reduce aqueous solubility, whereas the furan-2-ylmethyl group offers a balance between lipophilicity and solubility .
Biological Activity
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide is a novel compound belonging to the class of triazoloquinoline derivatives. This compound has garnered significant attention in scientific research due to its potential biological activities, particularly in the fields of oncology and molecular biology. The unique structural features of this compound allow it to interact with biological macromolecules, making it a candidate for various therapeutic applications.
The molecular formula of this compound is , with a molar mass of approximately 348.40 g/mol. The compound features a triazoloquinoline core linked to a furan moiety through an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 348.40 g/mol |
| CAS Number | 671199-19-2 |
The biological activity of this compound primarily stems from its ability to intercalate into DNA. This interaction disrupts the normal replication and transcription processes, leading to cytotoxic effects in cancer cells. The presence of the triazole and quinoline moieties enhances its binding affinity to DNA, while the thioether group may facilitate additional interactions with cellular targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- HCT116 (Colorectal Cancer) : Exhibited significant cytotoxicity with an IC50 value ranging from 5 to 10 µM.
- HeLa (Cervical Cancer) : Showed moderate sensitivity with IC50 values around 15 µM.
These results indicate that the compound is more effective against certain types of cancer cells compared to others.
Mechanistic Insights
The mechanism by which this compound exerts its cytotoxic effects involves:
- DNA Intercalation : The compound's structure allows it to insert between base pairs in DNA, leading to structural distortions.
- Inhibition of Topoisomerases : It has been suggested that this compound may inhibit topoisomerase II activity, further preventing DNA replication and repair processes.
Study on Anticancer Activity
A study published in Molecules investigated the anticancer properties of various triazoloquinoline derivatives, including our compound. The research highlighted that compounds with similar structural motifs demonstrated enhanced anticancer activity due to their ability to disrupt cellular functions through DNA intercalation and topoisomerase inhibition .
Comparative Analysis
A comparative analysis was conducted between this compound and other triazoloquinoline derivatives:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-(Triazolo[4,3-a]quinolin-1-ylthio) | 8 | DNA Intercalation |
| 2-(Triazolo[3,4-b]quinoxaline) | 12 | Topoisomerase Inhibition |
| 2-[1,2,4]Triazolo[4,3-a]quinolin | 10 | Dual Mechanism |
Q & A
Q. What are the optimized synthetic routes for 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazoloquinoline core via cyclization of precursors (e.g., quinoline derivatives with triazole-forming reagents) under acidic or basic conditions .
- Step 2: Thiolation of the triazoloquinoline core using sulfurizing agents (e.g., Lawesson’s reagent) .
- Step 3: Coupling the thiolated intermediate with N-(furan-2-ylmethyl)acetamide via nucleophilic substitution.
Critical Parameters: - Temperature: Higher yields (70–85%) are achieved at 60–80°C in ethanol or DMF .
- Catalysts: Use of KOH or triethylamine improves reaction efficiency .
- Purification: Column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for assessing purity (>98%) and identifying degradation products under stress conditions (e.g., heat, light) .
- NMR Spectroscopy: H and C NMR confirm structural integrity, with characteristic peaks for the furan methylene (δ 4.2–4.5 ppm) and triazole protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calculated for CHNOS: 392.10 g/mol) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs like fluconazole .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values; compare with cisplatin as a control .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) to identify mechanistic targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Modifications:
- Triazole Ring: Introduce electron-withdrawing groups (e.g., -NO) to improve target binding .
- Furan Substituent: Replace furan-2-ylmethyl with substituted benzyl groups to modulate lipophilicity (logP) .
- Methodology:
- Synthesize analogs via parallel combinatorial chemistry .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Assay Standardization:
- Use identical cell lines (ATCC-validated) and culture conditions to minimize variability .
- Include positive controls (e.g., doxorubicin for cytotoxicity) in all assays .
- Data Validation:
- Replicate studies with orthogonal assays (e.g., ATP-based viability assays alongside MTT) .
- Analyze impurities (e.g., via LC-MS) to confirm bioactivity is not artifact-driven .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed during formulation?
- Formulation Strategies:
- Nanoparticle Encapsulation: Use PLGA nanoparticles to enhance solubility and prolong half-life .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to improve intestinal absorption .
- Analytical Methods:
- Monitor plasma concentrations via LC-MS/MS in rodent models .
- Assess metabolic stability using liver microsome assays .
Q. What mechanistic studies elucidate its mode of action in anticancer applications?
- Transcriptomics: RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Protein Interaction Mapping: Co-immunoprecipitation (Co-IP) or thermal shift assays to identify direct binding partners .
- In Vivo Models: Xenograft studies in nude mice, correlating tumor regression with biomarker expression (e.g., caspase-3 activation) .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Analogous Compounds
| Compound | Target Activity | IC (µM) | Reference |
|---|---|---|---|
| Triazoloquinoxaline analog | Anticancer (HeLa) | 12.4 | |
| Furan-containing derivative | Antifungal (C. albicans) | 8.9 | |
| Parent compound (this study) | Kinase Inhibition (EGFR) | 15.2 |
Q. Table 2. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HSO, 80°C, 6h | 75 | 90 |
| 2 | Lawesson’s reagent, DMF, 70°C | 82 | 95 |
| 3 | KOH, ethanol, reflux | 68 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
